molecular formula C23H16Cl2N2O2 B4826156 5-(2,5-dichlorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide

5-(2,5-dichlorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide

Cat. No.: B4826156
M. Wt: 423.3 g/mol
InChI Key: TUEAYWNHXKHRLY-UHFFFAOYSA-N
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Description

5-(2,5-dichlorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a furan ring, a dichlorophenyl group, and a pyridinylmethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dichlorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

    Attachment of the pyridinylmethylphenyl group: This can be accomplished through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dichlorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity or chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-(2,5-dichlorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,5-dichlorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound can bind to, potentially altering their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that the compound can modulate, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-dichlorophenyl)-N-[4-(pyridin-3-ylmethyl)phenyl]furan-2-carboxamide: Similar structure but with a different position of the pyridine ring.

    5-(2,5-dichlorophenyl)-N-[4-(pyridin-2-ylmethyl)phenyl]furan-2-carboxamide: Similar structure but with a different position of the pyridine ring.

    5-(2,5-dichlorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 5-(2,5-dichlorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide lies in its specific arrangement of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-(2,5-dichlorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2/c24-17-3-6-20(25)19(14-17)21-7-8-22(29-21)23(28)27-18-4-1-15(2-5-18)13-16-9-11-26-12-10-16/h1-12,14H,13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEAYWNHXKHRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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